7-Hydroxy-4-methoxymethylcoumarin

Vue d'ensemble

Description

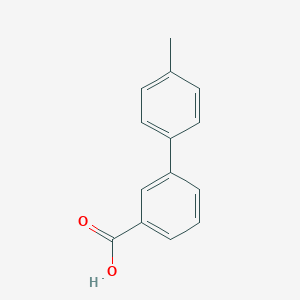

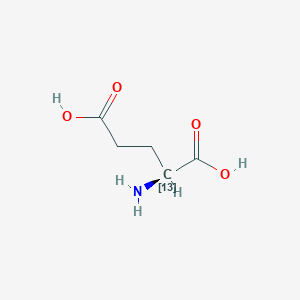

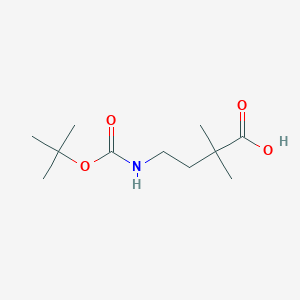

7-Hydroxy-4-methoxymethylcoumarin, also known as HMMC, is a natural compound that belongs to the coumarin family. It has a molecular formula of C11H10O4 .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Molecular Structure Analysis

The 7-Hydroxy-4-methoxymethylcoumarin molecule contains a total of 26 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aliphatic) .

Chemical Reactions Analysis

The different weight ratios of 7-hydroxy-4-methyl coumarin mixed polyvinyl alcohol/oxidized maize starch blend films were achieved by the solvent casting method .

Physical And Chemical Properties Analysis

7-Hydroxy-4-methoxymethylcoumarin has a density of 1.3±0.1 g/cm3, a boiling point of 392.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its flash point is 158.8±21.4 °C, and it has an index of refraction of 1.584 . The molar refractivity is 52.7±0.3 cm3 .

Applications De Recherche Scientifique

Biodegradable Polymer Blends

7-Hydroxy-4-methoxymethylcoumarin: has been utilized in the development of biodegradable polymer blends. When doped into polyvinyl alcohol/oxidized maize starch blend films, it contributes to enhanced mechanical properties, surface hydrophobicity, and improved biodegradability . These films are potential candidates for environmentally friendly packaging materials.

Antioxidant Properties

The compound exhibits antioxidant properties, which are crucial in the preservation of food products and can be integrated into active packaging applications . Antioxidants help in preventing oxidation, thereby extending the shelf life of food items.

Optical Materials

Due to its structural properties, 7-Hydroxy-4-methoxymethylcoumarin can be used in the creation of optical materials. Its ability to absorb and emit light makes it suitable for applications in fluorescent probes and dyes .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their biological activities. They have shown potential in clinical medicine, particularly as choleretic drugs, which can relax the bile duct sphincter and relieve pain .

Cancer Research

Some derivatives of 7-Hydroxy-4-methoxymethylcoumarin are being studied for their ability to inhibit the proliferation and metastasis of cancer cells. This includes research into reversing resistance to certain anticancer drugs .

Antibacterial and Antioxidant Drugs

The compound is also being investigated for its use in new antibacterial and antioxidant drugs. Its derivatives have shown effectiveness in inhibiting the growth of various bacterial strains .

Synthesis of Coumarin Derivatives

The compound plays a role in the synthesis of various coumarin derivatives. These derivatives have applications in fluorescent probes, dyes, and other optical materials due to their strong fluorescence .

Environmental Pollution Reduction

By incorporating 7-Hydroxy-4-methoxymethylcoumarin into biodegradable plastics, it’s possible to reduce environmental pollution caused by non-biodegradable polymers. This aligns with current trends towards sustainable materials .

Safety and Hazards

Orientations Futures

Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins . Furthermore, 7-hydroxy-4-methyl coumarin mixed polyvinyl alcohol/oxidized maize starch blend films have the potential to be used as packaging material .

Mécanisme D'action

Target of Action

7-Hydroxy-4-methoxymethylcoumarin is a derivative of coumarin, a class of phenolic compounds Many coumarin derivatives are known to have a broad spectrum of physiological effects, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .

Mode of Action

Coumarin derivatives are known for their unique stability and excellent charge and electron transport properties . These properties may facilitate their interaction with biological targets.

Biochemical Pathways

Coumarin derivatives are known to exhibit strong fluorescence due to their α,β-unsaturated lipid structure . This property has led to their use in fluorescent probes, potentially affecting pathways related to cellular signaling .

Pharmacokinetics

Coumarin derivatives are known to be widely found in various natural plants and microbial metabolites , suggesting they may have favorable bioavailability.

Result of Action

Coumarin derivatives are known to have a broad range of biological activities, including antioxidant properties . For example, 7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug, relaxing the sphincter of the bile duct and relieving sphincter pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-4-methoxymethylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The interaction between the polymer-based host and the target species can induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .

Propriétés

IUPAC Name |

7-hydroxy-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOZGKAZHXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419829 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-methoxymethylcoumarin | |

CAS RN |

157101-77-4 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)